Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate

Hydrogen-bond donor Lipinski Rule of Five passive permeability

Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate (CAS 2046-68-6) is a synthetic 7,8-dihydropteridine derivative bearing a 4-dimethylamino substituent, an 8-methyl group, a 7-oxo functionality, and a 6-carboxylic acid ethyl ester. With a molecular formula of C₁₂H₁₅N₅O₃ and a monoisotopic mass of 277.117 Da, this compound belongs to the pteridine family—a class of fused pyrimidine-pyrazine heterocycles widely recognized for their occurrence in biological cofactors (e.g., folic acid, tetrahydrobiopterin) and their utility as fluorescent scaffolds and enzyme inhibitor templates.

Molecular Formula C12H15N5O3
Molecular Weight 277.28 g/mol
CAS No. 2046-68-6
Cat. No. B13735660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate
CAS2046-68-6
Molecular FormulaC12H15N5O3
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(N=CN=C2N(C)C)N(C1=O)C
InChIInChI=1S/C12H15N5O3/c1-5-20-12(19)8-11(18)17(4)10-7(15-8)9(16(2)3)13-6-14-10/h6H,5H2,1-4H3
InChIKeyQOPAWAGFCYGLOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(Dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate (CAS 2046-68-6): Chemical Identity and Core Properties for Procurement Decisions


Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate (CAS 2046-68-6) is a synthetic 7,8-dihydropteridine derivative bearing a 4-dimethylamino substituent, an 8-methyl group, a 7-oxo functionality, and a 6-carboxylic acid ethyl ester [1]. With a molecular formula of C₁₂H₁₅N₅O₃ and a monoisotopic mass of 277.117 Da, this compound belongs to the pteridine family—a class of fused pyrimidine-pyrazine heterocycles widely recognized for their occurrence in biological cofactors (e.g., folic acid, tetrahydrobiopterin) and their utility as fluorescent scaffolds and enzyme inhibitor templates [2]. The compound is catalogued under NSC 73517 and is supplied primarily as a research-grade building block for medicinal chemistry, chemical biology probe development, and pteridine-focused structure–activity relationship (SAR) studies .

Why Generic Pteridine-6-carboxylate Substitution Fails: Structural Determinants That Preclude Simple Interchange with Ethyl 4-(Dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate


Within the pteridine-6-carboxylate ester subclass, seemingly minor substituent changes at the 2- and 4-positions produce fundamentally different hydrogen-bonding capacities, lipophilicities, and electronic profiles that directly affect molecular recognition, solubility, and assay compatibility [1]. The target compound's defining feature—a dimethylamino group at position 4 rather than the more common 2-amino or 2-methoxy substitution pattern—results in zero hydrogen-bond donor (HBD) atoms, a markedly higher calculated logP, and a reduced topological polar surface area (TPSA) compared to its closest 2-substituted analogs . These differences are not cosmetic; they govern passive membrane permeability, protein binding orientation, and metabolic stability in ways that cannot be compensated for by adjusting concentration or formulation alone. A scientist attempting to substitute the 2-amino or 2-methoxy analog for the 4-dimethylamino compound in a SAR series or biochemical assay would introduce an uncontrolled variable in H-bond donor count, lipophilicity, and steric bulk at a position known to be critical for pteridine–target interactions [1].

Quantitative Differentiation Evidence: Ethyl 4-(Dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate vs. Closest Pteridine-6-carboxylate Analogs


Hydrogen-Bond Donor Count: Zero vs. One in the 2-Amino Analog—Implications for Membrane Permeability and Off-Target Binding

The target compound (CAS 2046-68-6) possesses zero hydrogen-bond donor (HBD) atoms, a direct consequence of its 4-dimethylamino substitution pattern, in which the amino nitrogen is fully substituted with two methyl groups. In contrast, the closest 2-amino analog, ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate (CAS 2539-49-3), bears a primary amino group at position 2 that contributes at least one HBD . According to the widely applied Lipinski Rule of Five, an HBD count of 0 vs. ≥1 is a binary threshold affecting predicted oral bioavailability and passive membrane permeability; a lower HBD count generally correlates with improved membrane penetration in cell-based assays [1].

Hydrogen-bond donor Lipinski Rule of Five passive permeability pteridine SAR

Lipophilicity (XLogP3): 0.6 for the 4-Dimethylamino Compound vs. 0.06 for the 2-Amino Analog—A 10-Fold Difference in Predicted Partition Coefficient

The calculated partition coefficient (XLogP3) for ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate is 0.6, whereas the 2-amino analog (CAS 2539-49-3) has a reported LogP of approximately 0.06 . This ~10-fold difference in predicted octanol-water partitioning indicates that the 4-dimethylamino compound is substantially more lipophilic, a property that can enhance membrane partitioning and non-specific protein binding while also potentially improving solubility in organic solvents commonly used in chemical synthesis and purification [1].

XLogP3 lipophilicity octanol-water partition pteridine ADME

Topological Polar Surface Area (TPSA): ~88–90 Ų for the Target vs. ~113 Ų for the 2-Amino Analog—Lower Polarity Predicts Improved Passive Permeability

The topological polar surface area (TPSA) of the target 4-dimethylamino compound is approximately 88–90 Ų (ChemSRC reports 90.21 Ų; AngeneChem reports 88 Ų), whereas the 2-amino analog (CAS 2539-49-3) has a TPSA of approximately 113 Ų . TPSA is a key descriptor for predicting passive molecular transport: compounds with TPSA < 140 Ų are generally considered to have favorable intestinal absorption, and those with TPSA < 60–70 Ų are often associated with blood-brain barrier penetration. While both compounds fall within the intestinal absorption range, the 23–25 Ų reduction in TPSA for the 4-dimethylamino compound represents a meaningful shift toward lower polarity and potentially enhanced membrane partitioning [1].

TPSA polar surface area passive permeability Blood-Brain Barrier prediction

Density and Boiling Point Comparison: 1.37 g/cm³ and 449.3°C for the 4-Dimethylamino Compound vs. 1.58 g/cm³ and 496.9°C for the 2-Amino Analog

The target compound has a predicted density of 1.37 g/cm³ and a boiling point of 449.3°C at 760 mmHg . In comparison, the 2-amino analog (CAS 2539-49-3) has a density of 1.58 g/cm³ and a boiling point of 496.9°C . The lower density and boiling point of the 4-dimethylamino compound are consistent with its weaker intermolecular hydrogen bonding (zero HBD) compared to the 2-amino analog, which can form intermolecular N–H···O or N–H···N hydrogen bonds in the condensed phase. These differences have practical implications for purification (distillation cut points) and formulation (density-dependent dosing calculations).

density boiling point physicochemical property pteridine characterization

Substituent Position Isomerism: 4-Dimethylamino vs. 2-Substituted Analogs—Steric and Electronic Differentiation at a Pharmacophorically Critical Position

Among the commercially available 8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate esters, the substitution pattern at the 2- and 4-positions defines distinct sub-classes: 2-amino (CAS 2539-49-3), 2-methoxy (CAS 2046-74-4), 2-ethylamino (CAS 2144-73-2), and 4-dimethylamino (CAS 2046-68-6, the target compound). In the pteridine ring system, position 4 is directly adjacent to N-3 and participates in the pyrimidine portion of the fused ring, whereas position 2 is adjacent to N-1 and N-3. This positional difference alters the electronic distribution and steric environment around the pteridine core, which is relevant because many pteridine-recognizing proteins (e.g., dihydrofolate reductase, pteridine reductase 1) make specific hydrogen-bond and π-stacking contacts with substituents at these positions [1]. The 4-dimethylamino group introduces greater steric bulk adjacent to the pyrazine ring compared to 2-substituted analogs, potentially altering binding orientation in enzyme active sites [2].

regioisomer dimethylamino substitution pteridine pharmacophore structure-activity relationship

Optimal Research and Procurement Use Cases for Ethyl 4-(Dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate


Pteridine SAR Library Design Requiring a Zero-HBD, 4-Substituted Scaffold

Medicinal chemistry teams building focused pteridine libraries for target-based screening should include this compound specifically when the design hypothesis requires: (i) a 4-position substituent rather than the more common 2-substitution; (ii) zero hydrogen-bond donor capacity to probe the HBD tolerance of a binding site; and (iii) moderate lipophilicity (XLogP3 ≈ 0.6) compatible with both biochemical and cell-based assay formats [1]. The compound fills a gap in commercially available pteridine-6-carboxylate ester space that cannot be addressed by the 2-amino, 2-methoxy, or 2-alkylamino analogs [2].

Fluorescent Probe Development Leveraging the 4-Dimethylamino Pteridine Chromophore

Pteridine derivatives are intrinsically fluorescent due to their extended π-system, and the 4-dimethylamino substitution is known to modulate fluorescence quantum yield and emission wavelength through its electron-donating character [1]. Researchers developing fluorescent sensors, enzyme activity probes, or cellular imaging agents should evaluate this compound as a scaffold whose photophysical properties are expected to differ from those of 2-amino-substituted pteridines because of the altered electronic conjugation pattern [2].

Permeability-Optimized Probe Design for Intracellular Target Engagement

For projects requiring pteridine-based chemical probes that must cross cellular membranes to engage intracellular targets (e.g., dihydrofolate reductase, pteridine reductase, or kinases with pteridine-binding sites), the combination of zero HBD, lower TPSA (~88 Ų), and moderate XLogP3 (0.6) positions this compound as a more permeability-favorable starting point compared to 2-amino-substituted pteridine-6-carboxylates, which bear at least one HBD and have TPSA values exceeding 110 Ų [1].

Synthetic Intermediate for 4-Dimethylamino Pteridine-Derived Nucleosides and Conjugates

The 7,8-dihydro-7-oxo pteridine core with a 6-carboxylate ester handle is a validated precursor for nucleoside synthesis via ribosylation at N-8, as described for 4-amino-7(8H)-pteridinone substrates [1]. The 4-dimethylamino variant may serve as a sterically and electronically differentiated substrate for analogous glycosylation or alkylation reactions, yielding N-8-substituted pteridine nucleoside analogs with potentially altered biological activity compared to those derived from 2-substituted pteridines [2].

Quote Request

Request a Quote for Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.